N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitrobenzamide group, and a dichlorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to target theHeat shock protein HSP 90-alpha . This protein plays a crucial role in signal transduction, protein folding, protein degradation, and morphological evolution.
Mode of Action
For instance, some thiazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Thiazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have various adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the thiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The products are the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and protein binding.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and nitrobenzamide group make it particularly useful in applications requiring specific interactions with biological targets.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O3S/c17-10-3-6-12(13(18)7-10)14-8-25-16(19-14)20-15(22)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIKVUTXZNOLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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